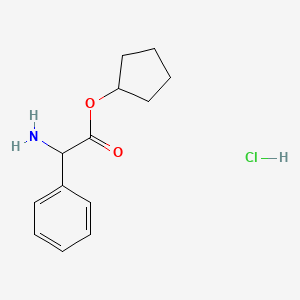
2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is an organofluorine compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 2,3-difluoroaniline with 3-fluorobenzoyl chloride in the presence of a base, followed by cyclization with a sulfur source. The reaction conditions often include:
Base: Commonly used bases include sodium hydride or potassium carbonate.
Solvent: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: The major products are typically oxidized derivatives of the thiazole ring.
Reduction: The major products are reduced derivatives, often involving the reduction of the nitro group to an amine.
Substitution: The major products are substituted thiazoles, where the fluorine atoms are replaced by nucleophiles.
Scientific Research Applications
2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit bacterial and fungal growth.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interactions of thiazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 2-Amino-4-(4-chlorophenyl)thiazole
- 2-Amino-4-(4-nitrophenyl)thiazole
- 2-Hydrazino-4-phenylthiazole
Comparison
Compared to similar compounds, 2-(2,3-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
887267-09-6 |
|---|---|
Molecular Formula |
C15H9F3N2S |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F3N2S/c16-10-4-1-3-9(7-10)13-8-21-15(20-13)19-12-6-2-5-11(17)14(12)18/h1-8H,(H,19,20) |
InChI Key |
QZIIEHYVYNIFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)



![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)




![1-[4-Hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12069477.png)
![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)

